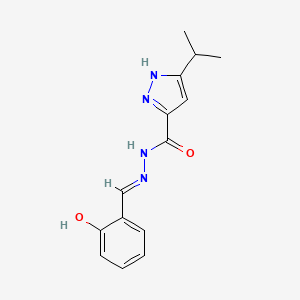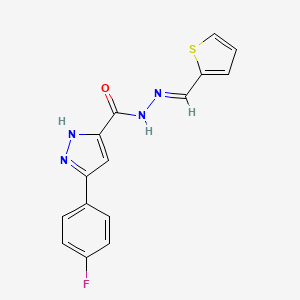![molecular formula C18H25FN2 B11639587 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con un grupo ciclohex-3-en-1-ilmetil y un grupo 3-fluorofenilmetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina normalmente implica múltiples pasos:
Formación del Anillo de Piperazina: El anillo de piperazina se puede sintetizar a través de la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Sustitución con el Grupo Ciclohex-3-en-1-ilmetil: El grupo ciclohex-3-en-1-ilmetil se puede introducir a través de una reacción de sustitución nucleofílica utilizando haluro de ciclohex-3-en-1-ilmetil.
Introducción del Grupo 3-Fluorofenilmetil: El paso final implica la sustitución del anillo de piperazina con el grupo 3-fluorofenilmetil, que se puede lograr a través de una reacción de sustitución nucleofílica aromática utilizando haluro de 3-fluorobencilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Sustitución nucleofílica utilizando haluros de alquilo o sustitución electrófila utilizando agentes halogenantes.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
1-(Ciclohex-3-en-1-ilmetil)-4-[(4-fluorofenil)metil]piperazina: Estructura similar pero con una posición diferente del átomo de flúor.
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-clorofenil)metil]piperazina: Estructura similar pero con un átomo de cloro en lugar de flúor.
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-bromofenil)metil]piperazina: Estructura similar pero con un átomo de bromo en lugar de flúor.
Singularidad
1-(Ciclohex-3-en-1-ilmetil)-4-[(3-fluorofenil)metil]piperazina es única debido a la posición específica del átomo de flúor, que puede influir en su reactividad química y actividad biológica. La presencia del grupo ciclohex-3-en-1-ilmetil también aumenta sus propiedades distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H25FN2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H25FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2 |
Clave InChI |
RBGAXWHCLMAZKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
![2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)
![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)
![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
